REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([OH:10])[CH:5]=[N:6][C:7]=1[CH:8]=[CH2:9].Br[CH2:12][C:13]#[C:14][CH3:15].[Na].C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C>[CH2:12]([O:10][C:4]1[CH:3]=[C:2]([CH3:1])[C:7]([CH:8]=[CH2:9])=[N:6][CH:5]=1)[C:13]#[C:14][CH3:15] |f:1.2,3.4.5,^1:15|
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=NC1C=C)O
|
Name
|
sodium 1-bromobut-2-yne
|
Quantity
|
118 mg
|
Type
|
reactant
|
Smiles
|
BrCC#CC.[Na]
|
Name
|
cesium carbonate
|
Quantity
|
361 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
ice
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 2 h at 80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction, reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×10 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with 0-10% ethyl acetate in petroleum ether
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C#CC)OC=1C=C(C(=NC1)C=C)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85 mg | |
YIELD: PERCENTYIELD | 61.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |